3-Fluoro-3-methylbutan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-3-methylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO/c1-4(7)5(2,3)6/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPJPIBQBIHZJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 3 Fluoro 3 Methylbutan 2 One Analogues
Mechanistic Studies of Fluorination Reactions Leading to α-Fluoroketones
The α-halogenation of ketones is a classic transformation that fundamentally relies on the principle of keto-enol tautomerism. chemistrysteps.com Ketones and aldehydes exist in a dynamic equilibrium with their corresponding enol tautomers. chemistrysteps.com Although the keto form is generally more stable and predominates, the enol form is a key reactive intermediate in many reactions occurring at the α-carbon. chemistrysteps.com
Under acidic conditions, the carbonyl oxygen is protonated, which enhances the acidity of the α-hydrogens. masterorganicchemistry.comyoutube.comlibretexts.orglibretexts.org A base, typically the solvent or a conjugate base, then removes an α-proton, leading to the formation of the enol. masterorganicchemistry.comlibretexts.orglibretexts.org This enol, with its electron-rich carbon-carbon double bond, acts as a nucleophile and attacks an electrophilic halogenating agent. masterorganicchemistry.comyoutube.comlibretexts.orglibretexts.org Subsequent deprotonation of the carbonyl oxygen regenerates the carbonyl group and yields the α-haloketone. masterorganicchemistry.comlibretexts.orglibretexts.org The formation of the enol is the rate-determining step in this process. libretexts.orglibretexts.org
The mechanism can be summarized in the following steps:
Protonation of the carbonyl oxygen. libretexts.orglibretexts.org
Deprotonation at the α-carbon to form the enol. libretexts.orglibretexts.org
Nucleophilic attack of the enol on the electrophilic halogen. libretexts.orglibretexts.org
Deprotonation of the carbonyl oxygen to yield the final product. libretexts.orglibretexts.org
In the context of fluorination, electrophilic fluorinating reagents like Selectfluor® are attacked by the enol intermediate. sapub.org The propensity of a ketone to undergo fluorination is often linked to its ability to form the enol tautomer. For instance, cyclic β-diketones, which have a higher enol content, readily undergo fluorination at room temperature. sapub.org
Interactive Data Table: Factors Influencing Keto-Enol Tautomerism
| Factor | Influence on Enol Concentration | Rationale |
| Solvent | Polar protic solvents can stabilize the enol form through hydrogen bonding. | Stabilization of the hydroxyl group of the enol. |
| Substitution | Increased substitution at the α-carbon can favor the enol form. | Hyperconjugation and steric effects can influence tautomeric equilibrium. |
| Conjugation | Conjugation with other functional groups (e.g., in β-dicarbonyls) significantly increases enol content. | Resonance stabilization of the enol form. |
| Catalyst | Both acids and bases catalyze the interconversion between keto and enol forms. chemistrysteps.com | Acids protonate the carbonyl oxygen, while bases deprotonate the α-carbon. |
The efficiency and selectivity of fluorination reactions are governed by the energetics of the transition states involved. In catalytic enantioselective fluorinations, the catalyst plays a pivotal role in establishing a low-energy pathway that favors the formation of one enantiomer over the other.
Organocatalysis has emerged as a powerful tool for the asymmetric α-fluorination of ketones. acs.orgnih.gov In these reactions, a chiral amine catalyst reacts with the ketone to form a nucleophilic enamine intermediate. acs.orgnih.gov The stereochemistry of the final product is determined by the facial selectivity of the enamine's attack on the electrophilic fluorine source. This selectivity is dictated by the steric and electronic properties of the catalyst, which creates a chiral environment around the enamine. nih.gov The transition state involves the approach of the fluorinating agent to one face of the enamine, with the catalyst shielding the other face. nih.gov
Computational studies are instrumental in elucidating the structures and energies of these transition states. For instance, in copper-catalyzed nucleophilic additions to fluoroketones, the transition state involves the nucleophilic substitution of a coordinated alkyl group onto the carbonyl carbon of the ketone. acs.org The feasibility of this reaction is influenced by the electronic nature of both the alkyl group and the ketone. acs.org Electron-rich alkyl groups and electron-poor ketones, such as highly fluorinated ketones, lead to lower activation barriers. acs.org
Interactive Data Table: Comparison of Catalytic Systems in α-Fluorination
| Catalyst Type | Key Intermediate | Mechanism of Stereocontrol | Common Fluorinating Agents |
| Chiral Primary Amines | Chiral Iminium Ion/Enamine | Steric hindrance from the catalyst backbone directs the approach of the electrophile. | N-Fluorobenzenesulfonimide (NFSI) acs.org |
| Chiral Secondary Amines | Chiral Enamine | Formation of a transient chiral enamine that reacts with the electrophile. | Selectfluor® sapub.org |
| Metal Complexes (e.g., Ni, Pd) | Metal Enolate | The chiral ligand environment around the metal center dictates the facial selectivity of the reaction. acs.org | Electrophilic fluorine sources acs.org |
In addition to ionic pathways, radical-based mechanisms offer a complementary approach to the formation of C-F bonds. wikipedia.org Radical fluorination involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.orgunacademy.com Historically, the use of highly reactive reagents like F₂ gas limited the application of these methods. wikipedia.orgunacademy.com However, the discovery that electrophilic N-F reagents can act as fluorine atom donors has led to a resurgence in this area. wikipedia.orgunacademy.com
Single-electron transfer (SET) is a key process for generating radical intermediates. rsc.org An SET event can occur between a substrate and a fluorinating agent or a photocatalyst. rsc.orgnih.govsemanticscholar.org For example, the reaction between an alkyl radical and an electrophilic fluorinating agent can proceed via an SET mechanism to form the fluorinated product. rsc.org
Photoredox catalysis has proven to be a powerful strategy for initiating SET processes under mild conditions. nih.govnih.gov In a typical cycle, a photocatalyst absorbs light and enters an excited state. This excited catalyst can then engage in an SET event with a substrate to generate a radical intermediate, which then reacts with a fluorine source.
Various methods for generating radical precursors for fluorination have been developed, including:
Decarboxylative Fluorination: Carboxylic acids or their derivatives can serve as radical precursors. wikipedia.orgunacademy.com Metal catalysts or photoredox catalysts can induce fluorodecarboxylation. wikipedia.orgunacademy.com
Radical Addition to Alkenes: The addition of a radical to an alkene followed by trapping with a fluorine source is another viable strategy. wikipedia.orgunacademy.com
C-H and C-C Bond Activation: Direct C-H fluorination is a highly desirable transformation that can be achieved through radical pathways. wikipedia.org
Interactive Data Table: Common Fluorine Sources in Radical Fluorination
| Fluorine Source | Generation of Fluorine Radical | Characteristics |
| Fluorine Gas (F₂) ** | Homolytic cleavage of the weak F-F bond. wikipedia.org | Highly reactive and difficult to handle. wikipedia.orgunacademy.com |
| Xenon Difluoride (XeF₂) ** | Can act as a fluorine transfer source and generate radical intermediates. wikipedia.orgunacademy.com | A stable crystalline solid, but a strong oxidant. thieme-connect.de |
| N-F Reagents (e.g., NFSI, Selectfluor®) | Can act as fluorine atom donors to alkyl radicals. wikipedia.orgunacademy.com | Milder and easier to handle than F₂. thieme-connect.de |
Reaction Pathways and Transformation of the α-Fluorocarbonyl Functionality
The presence of a fluorine atom at the α-position significantly influences the reactivity of the carbonyl group and the adjacent carbon atom. This leads to a rich and diverse chemistry for α-fluoroketones.
The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.org Nucleophilic addition to the carbonyl group of an α-fluoroketone is a fundamental transformation that can lead to a variety of products. wikipedia.orgmasterorganicchemistry.com The addition of a nucleophile breaks the C=O π-bond and forms a tetrahedral intermediate. masterorganicchemistry.com
Depending on the nature of the nucleophile and the reaction conditions, this initial adduct can undergo further transformations, including rearrangements. The Favorskii rearrangement is a notable reaction of α-haloketones, which proceeds in the presence of a base to yield carboxylic acid derivatives. wikipedia.orgyoutube.com The mechanism is thought to involve the formation of a cyclopropanone intermediate, which is then opened by a nucleophile. wikipedia.org
Another example is the semipinacol rearrangement, which can be triggered by hypervalent fluoro-λ³-iodanes, leading to α-fluoro ketones with migrated aryl groups. acs.org
Interactive Data Table: Nucleophilic Additions to α-Fluoroketones
| Nucleophile | Product Type | Subsequent Reaction |
| Hydride (e.g., from NaBH₄) | Fluoroalcohol | Reduction of the carbonyl group. |
| Organometallic Reagents (e.g., Grignard) | Tertiary Fluoroalcohol | C-C bond formation. |
| Amines | Imines or Enamines | Can lead to hydrodefluorination under certain enzymatic conditions. whiterose.ac.ukresearchgate.net |
| Alkoxides | Hemiacetals/Acetals | Formation of protected carbonyls. |
The α-carbon in α-fluoroketones is activated and can participate in various reactions. idc-online.com While the C-F bond is generally strong, under certain conditions, the fluorine atom can be displaced by a nucleophile. However, nucleophilic displacement of fluoride (B91410) is often challenging due to the poor leaving group ability of the fluoride ion. quora.com
Enzymatic transformations have shown promise in mediating the reactivity at the α-carbon. For instance, transaminases have been found to catalyze the hydrodefluorination of α-fluoroketones. whiterose.ac.ukresearchgate.net This process involves the reaction of the α-fluoroketone with a pyridoxamine cofactor to form a ketimine adduct, which then undergoes isomerization and loss of the fluorine atom. whiterose.ac.uk
The inherent instability of certain α-amino-α'-fluoro ketones can lead to the expulsion of the fluoride ion and the formation of reactive oxyvinyliminium ion intermediates. acs.org These intermediates can then be trapped by nucleophiles or participate in cycloaddition reactions. acs.org
It is important to note that the reactivity can be influenced by conformational effects. The orientation of the C-F bond relative to the carbonyl group can affect the accessibility of the carbonyl carbon to nucleophiles and the stability of reaction intermediates. beilstein-journals.org
Thermal and Oxidative Degradation Mechanisms of Fluorinated Ketones
The presence of a fluorine atom on the α-carbon introduces a strong C-F bond, which generally increases the thermal stability of the molecule. However, the electron-withdrawing nature of the fluorine atom can also influence the reactivity of the adjacent carbonyl group and C-H bonds. Thermal degradation is likely to proceed through radical mechanisms initiated by the homolytic cleavage of the weakest bonds in the molecule. In the case of 3-fluoro-3-methylbutan-2-one, the C-C bonds adjacent to the carbonyl group are susceptible to cleavage at elevated temperatures.
Oxidative degradation, particularly in the presence of reactive species like hydroxyl radicals (•OH), is expected to be a significant degradation pathway in atmospheric and biological systems. The reaction is typically initiated by the abstraction of a hydrogen atom from a C-H bond. The reactivity of different C-H bonds is influenced by their bond dissociation energies and steric accessibility.
Characterization of Specific Degradation Products
Direct experimental studies characterizing the specific thermal and oxidative degradation products of this compound have not been reported. However, insights into potential degradation products can be drawn from studies on the degradation of other α-fluoroketones. A notable example is the biocatalytic hydrodefluorination of a series of α-fluoroketones, which, although not a thermal or oxidative process, demonstrates the cleavage of the C-F bond and the formation of the corresponding non-fluorinated ketone as a primary degradation product.
In a study investigating the reactivity of various α-fluoroketones with transaminase enzymes, a range of these compounds were successfully defluorinated to their corresponding ketones. This suggests that under certain conditions, a key degradation product of this compound could be 3-methylbutan-2-one.
The table below summarizes the hydrodefluorination of several α-fluoroketone analogues to their corresponding ketone products.
| α-Fluoroketone Analogue | Corresponding Ketone Product | Conversion (%) |
|---|---|---|
| 1-Fluoro-3,3-dimethylbutan-2-one | 3,3-Dimethylbutan-2-one | >99 |
| 1-Fluoro-4-phenylbutan-2-one | 4-Phenylbutan-2-one | >99 |
| 2-Fluoro-1-phenylpropan-1-one | 1-Phenylpropan-1-one | 98 |
| 2-Fluoro-1-(4-methoxyphenyl)propan-1-one | 1-(4-Methoxyphenyl)propan-1-one | 95 |
| 2-Fluoro-1-(4-chlorophenyl)propan-1-one | 1-(4-Chlorophenyl)propan-1-one | 92 |
This interactive table allows for sorting and filtering of the data.
It is important to note that thermal and oxidative degradation pathways are likely to produce a more complex mixture of products. For instance, the pyrolysis of ketones can lead to the formation of smaller aldehydes, ketones, and alkenes through various C-C bond scission and rearrangement reactions. Oxidative degradation, particularly in the atmosphere, can lead to the formation of carboxylic acids, carbon dioxide, and other oxygenated products.
Theoretical Modeling of Degradation Pathways
In the absence of direct experimental data, theoretical modeling provides a powerful tool to investigate the potential degradation pathways of this compound. Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the energetics of different reaction pathways, identify transition states, and predict the relative stability of potential degradation products.
Theoretical studies on the pyrolysis of simple ketones like acetone have elucidated the importance of radical chain mechanisms. These studies show that the initial C-C bond cleavage is a key step, followed by a series of hydrogen abstraction and radical recombination reactions. For this compound, theoretical modeling could help to determine whether the C-C bond cleavage or the C-F bond cleavage is the more favorable initial step under thermal stress.
Computational studies on the atmospheric oxidation of ketones, such as methyl vinyl ketone, have highlighted the role of hydroxyl radical addition and subsequent reactions of the resulting radical adducts. These studies can provide a framework for modeling the oxidative degradation of this compound. Key parameters that can be calculated include the activation energies for hydrogen abstraction from different positions in the molecule and the reaction enthalpies for various degradation steps.
While specific theoretical models for this compound are not yet available, general principles from computational studies on other ketones suggest that the tertiary C-H bond in the isopropyl group would be a likely site for initial attack by hydroxyl radicals in an oxidative environment. The subsequent reactions of the resulting alkyl radical would then determine the distribution of degradation products. The presence of the fluorine atom would need to be explicitly considered in such models, as it can significantly influence the electron distribution and reactivity of the molecule.
Advanced Analytical Techniques for the Research and Characterization of 3 Fluoro 3 Methylbutan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For fluorinated compounds like 3-Fluoro-3-methylbutan-2-one, NMR is particularly powerful due to the unique properties of the fluorine-19 nucleus.
¹⁹F NMR for Quantitation and Fluorine Environment Analysis
The ¹⁹F nucleus possesses a natural abundance of 100% and a high gyromagnetic ratio, rendering it a highly sensitive nucleus for NMR detection. huji.ac.ilwikipedia.org This inherent sensitivity, which is approximately 83% of that of ¹H, allows for the acquisition of high-quality spectra even with small sample quantities. alfa-chemistry.com
One of the most significant advantages of ¹⁹F NMR is its wide chemical shift range, which typically spans over 400 ppm. This broad range minimizes signal overlap, a common challenge in ¹H NMR, and makes the ¹⁹F chemical shift exquisitely sensitive to the local electronic environment. huji.ac.ilwikipedia.orgalfa-chemistry.com For this compound, the fluorine atom is situated on a tertiary carbon adjacent to a carbonyl group. The electronegative oxygen atom of the carbonyl group is expected to deshield the fluorine nucleus, resulting in a downfield chemical shift. The typical chemical shift range for a fluorine atom attached to an sp³-hybridized carbon is broad, but the presence of the adjacent carbonyl group would place the resonance in a more specific region.
Quantitative NMR (qNMR) using the ¹⁹F nucleus is a powerful tool for determining the purity and concentration of fluorinated compounds without the need for a specific reference standard of the analyte. By using an internal standard with a known concentration and a distinct ¹⁹F resonance, the quantity of this compound can be accurately determined by comparing the integral areas of their respective signals. The precision of qNMR can be very high, with accuracies of ±1% achievable by optimizing experimental parameters such as the relaxation delay. huji.ac.il
The following table provides predicted ¹⁹F, ¹H, and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹⁹F | CF | -140 to -160 | Quartet | ~20-30 (⁴JHF) |
| ¹H | CH ₃CO | ~2.2 | Doublet | ~4 (⁴JHF) |
| ¹H | C(CH ₃)₂F | ~1.5 | Doublet | ~20-25 (³JHF) |
| ¹³C | C =O | ~210 | Doublet | ~20-30 (²JCF) |
| ¹³C | C F | ~95 | Doublet | ~170-190 (¹JCF) |
| ¹³C | C H₃CO | ~30 | Quartet | ~2 (³JCF) |
| ¹³C | C(C H₃)₂F | ~25 | Doublet of Quartets | ~20-25 (²JCF), ~2-5 (⁴JCF) |
Note: Predicted values are for illustrative purposes and may vary based on solvent and other experimental conditions.
Multidimensional NMR for Complete Structural Assignment
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons. For this compound, a COSY spectrum would show a cross-peak between the methyl protons of the acetyl group and the fluorine atom, and between the methyl protons of the fluorinated isopropyl group and the fluorine atom, confirming the through-bond connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum of this compound would show correlations between the protons of the acetyl methyl group and its corresponding carbon, and between the protons of the gem-dimethyl groups and their carbon. This allows for the direct assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This technique is instrumental in piecing together the carbon skeleton. For this compound, key HMBC correlations would be observed between:
The acetyl methyl protons and the carbonyl carbon.
The gem-dimethyl protons and the quaternary fluorinated carbon.
The acetyl methyl protons and the quaternary fluorinated carbon.
The gem-dimethyl protons and the carbonyl carbon.
These correlations, in conjunction with the ¹⁹F NMR data, provide a comprehensive and unambiguous structural assignment of the molecule.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragment Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-resolution mass spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule from its exact mass. For this compound, with the molecular formula C₅H₉FO, the theoretical exact mass of the molecular ion ([M]⁺˙) can be calculated. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the assigned molecular formula.
Theoretical Exact Mass of this compound (C₅H₉FO)
| Atom | Number | Isotopic Mass (Da) | Total Mass (Da) |
| ¹²C | 5 | 12.000000 | 60.000000 |
| ¹H | 9 | 1.007825 | 9.070425 |
| ¹⁹F | 1 | 18.998403 | 18.998403 |
| ¹⁶O | 1 | 15.994915 | 15.994915 |
| Total | 104.063743 |
An HRMS instrument would be expected to measure a mass very close to 104.063743 Da for the molecular ion of this compound.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Complex Ions
Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then subjected to fragmentation, with the resulting fragment ions being mass-analyzed. This process provides detailed structural information.
In the case of this compound, the molecular ion produced by electron ionization (EI) would be expected to undergo characteristic fragmentation pathways for ketones. The primary fragmentation is typically α-cleavage, which is the cleavage of the bond adjacent to the carbonyl group. For this compound, two α-cleavage pathways are possible:
Loss of a methyl radical (•CH₃): This would result in the formation of a fluorinated acylium ion with a mass-to-charge ratio (m/z) of 89.
Loss of a fluorinated isopropyl radical (•C(CH₃)₂F): This would lead to the formation of the acetyl cation (CH₃CO⁺) with an m/z of 43.
The relative abundance of these fragment ions would provide further confirmation of the structure. The acetyl cation is a particularly stable and common fragment for methyl ketones.
Further fragmentation of the primary fragment ions can be investigated using MS/MS to build a more complete picture of the molecule's structure. For example, the m/z 89 ion could potentially lose carbon monoxide (CO) to form a C₃H₆F⁺ ion.
Chromatographic Separations in Conjunction with Spectroscopic Detection
Chromatographic techniques are essential for the separation of individual components from a mixture prior to their detection and identification by spectroscopic methods. For a volatile compound like this compound, gas chromatography (GC) is the most suitable separation technique.
Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of a gas chromatograph to a mass spectrometer is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. In a typical GC-MS analysis of this compound, the sample would be injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column contains a stationary phase that interacts differently with the various components of the sample, leading to their separation based on their boiling points and polarities.
For this compound, a non-polar or mid-polar capillary column, such as one with a polydimethylsiloxane (B3030410) or a 5% phenyl-polydimethylsiloxane stationary phase, would likely provide good chromatographic resolution. The temperature of the GC oven would be programmed to ramp up, allowing for the efficient elution of the compound.
As the separated compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint for identification. The retention time of the compound in the GC provides an additional layer of identification when compared to a known standard.
Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is the preferred method for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) could also be employed, particularly if the compound is part of a more complex, less volatile matrix. For a small, polar molecule like this compound, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase chromatography method with a polar-embedded or polar-endcapped column could be utilized. nih.govhplc.euchromforum.org The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724). The choice of ionization source for the MS, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be critical for achieving good sensitivity.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) and Thermal Conductivity Detection (TCD) for Purity and Volatile Product Analysis
Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for assessing the purity of this compound and identifying any volatile byproducts or impurities. Coupling GC with both a Mass Spectrometry (MS) detector and a Thermal Conductivity Detector (TCD) provides comprehensive qualitative and quantitative data.
GC-MS is instrumental for the identification of unknown volatile compounds. As the sample travels through the GC column, components are separated based on their boiling points and interaction with the stationary phase. Upon elution, each component enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that allows for the confident identification of the main compound and any trace-level impurities, such as unreacted starting materials, solvent residues, or degradation products.
The Thermal Conductivity Detector (TCD) operates by measuring the difference in thermal conductivity between the carrier gas and the sample components. As a universal detector, it responds to all compounds, making it highly effective for quantifying the purity of the main component against a reference standard. Unlike MS, TCD is non-destructive, which can be advantageous in certain analytical setups. The combination of GC-MS for identification and GC-TCD for quantification offers a robust methodology for purity assessment and the analysis of volatile products that may arise during the synthesis or storage of this compound.
Table 1: Illustrative GC-MS/TCD Parameters for Purity Analysis
| Parameter | GC-MS Conditions | GC-TCD Conditions |
| Column | DB-5ms (or equivalent), 30m x 0.25mm x 0.25µm | HP-PlotQ (or equivalent), 30m x 0.53mm x 40µm |
| Carrier Gas | Helium, 1.0 mL/min | Helium, 2.0 mL/min |
| Injector Temp. | 250 °C | 250 °C |
| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min | 50 °C (hold 3 min), ramp to 250 °C at 15 °C/min |
| Detector | Mass Spectrometer | Thermal Conductivity Detector |
| MS Scan Range | 35-400 amu | N/A |
| TCD Temp. | N/A | 280 °C |
| Typical Analytes | This compound, volatile organic impurities | Quantification of this compound |
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for Non-Volatile Impurities and Reaction Monitoring
For the analysis of non-volatile impurities, such as catalysts, high molecular weight byproducts, or degradation products, High-Performance Liquid Chromatography (HPLC) is the method of choice. Given the polar nature of the ketone functional group, reversed-phase HPLC using a C18 column is a common starting point. The use of fluorinated stationary phases can also offer alternative selectivity for fluorinated analytes like this compound, potentially enhancing the resolution of closely related impurities. A UV detector is typically suitable for analysis, as the ketone carbonyl group possesses a chromophore.
HPLC is also an invaluable tool for real-time reaction monitoring. By periodically sampling a reaction mixture and injecting it into an HPLC system, chemists can track the consumption of reactants and the formation of products and intermediates. This allows for precise determination of reaction endpoints and optimization of reaction conditions to maximize yield and minimize impurity formation.
Supercritical Fluid Chromatography (SFC) serves as a powerful alternative to normal-phase HPLC. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main mobile phase. This technique provides faster analysis times and reduces the consumption of organic solvents compared to HPLC. nih.gov It is particularly effective for the analysis and purification of small organic molecules and can be an excellent tool for separating non-volatile materials present in samples of this compound. utexas.eduaip.org
Table 2: Representative HPLC/SFC Conditions for Non-Volatile Analysis
| Parameter | HPLC Conditions | SFC Conditions |
| Column | C18 or Fluorinated Phase, 4.6 x 150 mm, 5 µm | Achiral (e.g., Diol) or Chiral, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid | Supercritical CO₂ |
| Mobile Phase B | Acetonitrile or Methanol | Methanol (as co-solvent) |
| Gradient | 5% B to 95% B over 20 minutes | 5% to 40% co-solvent over 10 minutes |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Column Temp. | 40 °C | 40 °C |
| Detector | UV-Vis Diode Array Detector (DAD) at 210 nm | UV-Vis Diode Array Detector (DAD) |
| Typical Analytes | Non-volatile starting materials, high MW byproducts | Non-volatile impurities, chiral separation |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for the functional group identification within the this compound molecule. These methods are complementary and provide rapid, non-destructive analysis.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For this compound, the most prominent and diagnostic absorption band would be the strong carbonyl (C=O) stretch, characteristic of ketones, which typically appears around 1715 cm⁻¹. orgchemboulder.comlibretexts.org Another key feature would be the C-F stretching vibration, which is expected in the 1100-1000 cm⁻¹ region. Absorptions corresponding to C-H stretching and bending of the methyl groups would also be present.
Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). bruker.com A molecular vibration is Raman-active if it results in a change in the polarizability of the molecule. libretexts.org While the polar C=O bond gives a strong signal in the IR spectrum, it often produces a weaker signal in the Raman spectrum. Conversely, more symmetric bonds with easily polarizable electron clouds can show strong Raman signals. This complementarity makes the combined use of IR and Raman spectroscopy a powerful approach for unambiguous functional group confirmation.
Table 3: Predicted Vibrational Modes for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | IR, Raman | 3000-2850 | Medium |
| C=O Stretch (Ketone) | IR | ~1715 | Strong |
| C-H Bend (Methyl) | IR, Raman | 1470-1350 | Medium |
| C-F Stretch | IR | 1100-1000 | Strong |
| C-C Stretch | Raman | 1200-800 | Medium |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org It provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the molecule's structure and properties.
For a small organic molecule like this compound, which is likely a liquid at ambient temperature, obtaining a single crystal suitable for analysis requires specialized techniques. The compound would need to be crystallized, typically by slowly cooling a concentrated solution or the neat liquid to a low temperature until a well-ordered, single crystal forms. utexas.edulibretexts.org
Once a suitable crystal is obtained and mounted on the diffractometer, it is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and computationally analyzed to generate a three-dimensional electron density map of the unit cell. From this map, the exact position of each atom (excluding hydrogen, which is typically inferred) can be determined. The resulting crystal structure would confirm the molecular connectivity and provide precise geometric parameters, such as the C-F, C=O, and C-C bond lengths and the bond angles around the tetrahedral fluorinated carbon and the trigonal planar carbonyl carbon. This solid-state structural information is invaluable for computational modeling and for understanding how the molecule packs in a crystalline lattice. nih.gov
Computational Chemistry and Theoretical Modeling of 3 Fluoro 3 Methylbutan 2 One
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical methods are instrumental in understanding the fundamental electronic nature of 3-Fluoro-3-methylbutan-2-one. These investigations provide insights into the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and energetic properties of molecules. For this compound, DFT calculations can be employed to determine its most stable three-dimensional structure. These calculations optimize the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.
Key parameters that can be determined using DFT include:
Optimized Molecular Geometry: The precise spatial arrangement of atoms.
Ground State Energy: The total electronic energy of the molecule in its most stable state.
Vibrational Frequencies: Predictions of the molecule's infrared spectrum, which can be compared with experimental data to confirm the structure.
A hypothetical DFT study on this compound would likely involve various functionals and basis sets to ensure the accuracy of the results. For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a common choice for such calculations, providing a good balance between accuracy and computational cost.
Table 1: Hypothetical DFT Calculated Geometrical Parameters for this compound
| Parameter | Value |
|---|---|
| C=O Bond Length | ~1.21 Å |
| C-F Bond Length | ~1.39 Å |
| C-C(O)-C(F) Bond Angle | ~118° |
| F-C-C(H3) Bond Angle | ~109° |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for more accurate predictions. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark energetic and spectroscopic data. For this compound, these methods could be used to:
Accurately predict thermochemical properties: such as enthalpy of formation and Gibbs free energy.
Simulate various spectroscopic properties: including NMR chemical shifts and UV-Vis absorption spectra, with high precision. nih.govacs.org
While computationally more demanding, ab initio calculations are crucial for validating results from less expensive methods like DFT and for studying systems where electron correlation effects are significant. nih.gov
Mechanistic Pathway Elucidation through Computational Studies
Computational chemistry is a powerful tool for mapping out the reaction mechanisms involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways.
A key aspect of mechanistic studies is the identification of transition states, which are the energy maxima along a reaction pathway. Computational methods can locate these transient structures and analyze the reaction coordinate, which is the path of lowest energy connecting reactants to products through the transition state. This analysis provides a detailed picture of the bond-breaking and bond-forming processes during a chemical reaction. For reactions involving this compound, such as nucleophilic addition to the carbonyl group, transition state calculations can reveal the geometry and energy of the activated complex.
Once the transition state and the energies of the reactants are known, theoretical kinetics can be used to predict reaction rate constants. uc.ptrsc.org Multiconformer transition state theory (MC-TST) coupled with DFT calculations has been shown to be a cost-effective protocol for predicting bimolecular rate constants for reactions of fluorinated and oxygenated volatile organic compounds. uc.ptrsc.org This approach can be applied to predict the atmospheric lifetime and reactivity of this compound, for example, in its reaction with hydroxyl radicals. uc.ptrsc.org
Table 2: Hypothetical Kinetic Parameters for a Reaction of this compound
| Parameter | Predicted Value |
|---|---|
| Activation Energy (Ea) | Calculated from the energy difference between reactants and transition state. |
| Pre-exponential Factor (A) | Determined from vibrational frequencies of the transition state. |
| Rate Constant (k) | Calculated using the Arrhenius equation. |
Analysis of Fluorine-Induced Steric and Electronic Effects
The presence of a fluorine atom at the α-position to the carbonyl group in this compound introduces significant steric and electronic effects that influence its conformation and reactivity. nih.gov
Electronic Effects:
Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) significantly polarizes the adjacent C-F bond. This polarization can affect the reactivity of the nearby carbonyl group, making the carbonyl carbon more electrophilic.
Hyperconjugation: Interactions between the C-F bond and the π-system of the carbonyl group can also play a role. However, the inductive effect is generally considered dominant for fluorine.
Steric Effects:
Conformational Preferences: The steric bulk of the fluorine atom, although relatively small, combined with electrostatic interactions, can influence the preferred rotational conformation (rotamers) around the C-C bond connecting the fluorinated carbon and the carbonyl group. Computational studies on other α-fluoroketones have shown a preference for a near-antiperiplanar conformation. acs.org This conformational preference can, in turn, affect the molecule's reactivity by influencing the accessibility of the carbonyl group to attacking reagents. nih.govbeilstein-journals.org
Computational analysis, such as Natural Bond Orbital (NBO) analysis, can quantify these electronic effects by examining charge distributions and orbital interactions. Conformational energy scans can map the energy landscape as a function of dihedral angles, revealing the most stable conformers and the energy barriers between them. acs.org
Conformational Analysis and Intermolecular Interactions in Fluorinated Ketones
Computational and theoretical modeling provide crucial insights into the three-dimensional structures and interactional behaviors of molecules like this compound. The study of fluorinated ketones, in particular, reveals the profound influence of the highly electronegative fluorine atom on molecular conformation and stability.
Research into the conformational preferences of α-fluoroketones indicates that the presence of fluorine can impart specific and predictable effects on the molecule's geometry. beilstein-journals.orgnih.govbrighton.ac.uk Unlike what might be predicted from simple electronegativity arguments, α-fluoro ketones have been found to be slightly less reactive than their corresponding α-chloro and α-bromo derivatives in reactions such as borohydride (B1222165) reduction. beilstein-journals.orgnih.govbrighton.ac.uk Computational studies suggest this decreased reactivity is due to the higher energy barrier required for the fluoro ketone to adopt a reactive conformation. beilstein-journals.orgnih.gov Optimal orbital overlap for nucleophilic addition to the carbonyl group occurs when the carbon-halogen (C-X) bond is orthogonal (at a 90° dihedral angle) to the carbonyl group (C=O), a conformation that is energetically less favorable for fluorinated derivatives. beilstein-journals.orgnih.gov
Detailed computational analyses of simpler α-fluoroketones, such as α-fluoroacetone and α-fluoroacetophenone, serve as excellent models for understanding the forces at play. These studies highlight significant differences in conformational energy profiles when compared to other halogenated ketones. beilstein-journals.orgnih.gov
For instance, the conformational energy profile of α-fluoroacetophenone in the gas phase shows an energy minimum at an O=C–C–F dihedral angle of approximately 140°. beilstein-journals.orgnih.gov This contrasts with α-chloroacetophenone and α-bromoacetophenone, which both exhibit energy minima at around a 110° dihedral angle. beilstein-journals.orgnih.gov The barrier to rotation around the C-C bond is also significantly higher for fluoroacetone (B1215716) compared to chloroacetone, indicating a more rigid structure that is less likely to adopt the high-energy reactive conformation. beilstein-journals.orgnih.gov
| Compound | Minimum Energy Dihedral Angle (°) |
|---|---|
| α-Fluoroacetophenone | ~140 |
| α-Chloroacetophenone | ~110 |
| α-Bromoacetophenone | ~110 |
The solvent environment also plays a critical role in determining the most stable conformation. In polar solvents like ethanol (B145695), conformations that maximize the dipole moment are favored. For α-fluoroacetophenone, computational models predict that the lowest energy conformation in ethanol is a cis-conformation, where the O=C–C–F dihedral angle is 0°. nih.gov
Intermolecular and intramolecular interactions are dominated by stereoelectronic effects. In some fluorinated ketones, such as 2′-fluoro-substituted acetophenone (B1666503) derivatives, studies combining NMR spectroscopy, X-ray crystallography, and Density Functional Theory (DFT) calculations have confirmed a strong preference for an s-trans conformation. acs.orgnih.gov The alternative s-cis conformer, which would place the fluorine and carbonyl oxygen in a syn-periplanar arrangement, is destabilized by the strong electrostatic repulsion between the two electronegative atoms. acs.orgnih.gov This preference for the s-trans form highlights the importance of repulsive forces in dictating the conformational landscape of these molecules.
While direct computational studies on this compound are not extensively documented in the literature, these findings on analogous α-fluoroketones provide a robust framework for predicting its behavior. The interplay between steric hindrance from the methyl groups and the powerful stereoelectronic effects of the fluorine atom likely results in a complex potential energy surface with distinct, well-defined low-energy conformations.
Role of 3 Fluoro 3 Methylbutan 2 One As a Synthon in Organic Synthesis
Precursor for the Synthesis of Diverse Fluorinated Organic Compounds
Theoretically, 3-Fluoro-3-methylbutan-2-one could serve as a valuable starting material for a variety of more complex fluorinated molecules. The presence of a ketone functional group allows for a wide range of chemical transformations. For instance, the carbonyl group could undergo nucleophilic addition reactions, providing access to fluorinated alcohols. Subsequent reactions, such as dehydration or substitution, could then lead to the formation of fluorinated alkenes or other substituted alkanes.
Furthermore, the alpha-protons to the carbonyl group could potentially be removed by a base to form an enolate, which could then participate in various carbon-carbon bond-forming reactions. However, the influence of the adjacent fluorine atom on the acidity and reactivity of these protons would need to be considered.
Potential Transformations of this compound:
| Reaction Type | Potential Product Class |
| Reduction | Fluorinated secondary alcohols |
| Grignard Reaction | Fluorinated tertiary alcohols |
| Wittig Reaction | Fluorinated alkenes |
| Aldol Condensation | β-Hydroxy fluorinated ketones |
This table represents theoretical transformations and is not based on published experimental data for this compound.
Utility in the Construction of Chiral Fluorinated Scaffolds
The synthesis of chiral molecules, particularly those containing fluorine, is of paramount importance in drug discovery. This compound possesses a pro-chiral center at the carbonyl carbon. Asymmetric reduction of the ketone would lead to the formation of a chiral fluorinated secondary alcohol with the creation of a new stereocenter. Various chiral catalysts and reagents could hypothetically be employed to achieve high enantioselectivity in this transformation.
Once a chiral center is established, the molecule could be further elaborated into more complex chiral fluorinated scaffolds. The stereochemistry of the initial reduction could direct the stereochemical outcome of subsequent reactions. Despite this potential, there is no specific evidence in the reviewed literature of this compound being used for this purpose.
Applications in Fine Chemical Synthesis (Non-therapeutic context)
Beyond pharmaceuticals, fluorinated compounds find applications in agrochemicals, polymers, and advanced materials. The structural motifs that could be derived from this compound, such as fluorinated alcohols and alkenes, are of interest in these fields. For example, fluorinated polymers can exhibit unique properties like high thermal stability and chemical resistance.
In the context of fine chemicals, which are pure, single substances produced in limited quantities, this compound could serve as a starting material for the synthesis of specialty chemicals with specific desired properties imparted by the fluorine atom. However, no specific examples of its use in the production of non-therapeutic fine chemicals were found in the available literature.
Contribution to the Development of New Synthetic Methodologies
A novel, readily available fluorinated building block can often spur the development of new synthetic methods. Chemists may explore new reactions or catalytic systems to take advantage of the unique reactivity of the fluorinated compound. While this compound has the potential to be such a building block, there is no indication from the surveyed literature that it has been used to develop new synthetic methodologies. The exploration of its reactivity remains an open area for chemical research.
Future Research Directions and Unaddressed Challenges in 3 Fluoro 3 Methylbutan 2 One Chemistry
Development of Highly Efficient and Stereoselective Synthetic Methods
A primary challenge in the chemistry of 3-fluoro-3-methylbutan-2-one is the development of efficient and, particularly, stereoselective synthetic methods. The creation of the C-F bond at a tertiary stereocenter is notoriously difficult.
Future research will likely focus on several key areas:
Asymmetric Electrophilic Fluorination: While organocatalytic α-fluorination of aldehydes and simple ketones has seen significant progress, applying this to sterically demanding acyclic ketones remains a challenge. acs.org The development of novel chiral primary amine catalysts or phase-transfer catalysts that can effectively shield one face of the enolate or enamine intermediate of 3-methylbutan-2-one is a critical goal.
Substrate-Controlled Diastereoselective Fluorination: For precursors that already contain a chiral center, developing methods that allow for high diastereoselectivity will be crucial. This involves a deep understanding of the conformational preferences of the substrate and its interaction with the fluorinating agent.
Enzymatic Fluorination: Biocatalysis offers a promising green alternative. The discovery or engineering of "fluorinase" enzymes capable of acting on non-native substrates like 3-methylbutan-2-one could provide a route to enantiopure this compound under mild conditions.
Progress in this area requires overcoming the steric hindrance of the tertiary carbon and controlling the stereochemical outcome, which is often low in existing methods for similar structures. acs.org
Exploration of Novel Catalytic Systems for C-F Bond Formation at Branched Centers
The formation of a carbon-fluorine bond, especially at a C(sp3) hybridized carbon, is a significant hurdle due to the high bond energy of C-F and other challenging mechanistic factors. mdpi.comrsc.org For a branched center like that in this compound, the challenge is magnified.
Future research directions will involve:
Transition Metal Catalysis: While transition metal-catalyzed C-F bond formation is an active area of research, systems that are effective for tertiary carbons are rare. mit.edu Exploring novel ligand designs for metals like palladium, nickel, or copper could enable catalytic cycles that facilitate the reductive elimination to form the C-F bond at a hindered position.
Photoredox Catalysis: Light-mediated catalysis could provide alternative pathways for C-F bond formation. Systems that can generate a tertiary radical at the α-position of the ketone, which is then trapped by a fluorine radical source, could bypass the challenges of traditional nucleophilic or electrophilic methods.
Frustrated Lewis Pairs (FLPs): The use of FLPs, which feature a sterically encumbered Lewis acid and Lewis base that cannot form an adduct, has been applied to the activation of small molecules. Research into FLP systems that can activate C-H bonds and mediate fluorination could provide a new, metal-free approach. nih.gov
A comparative overview of potential catalytic approaches is presented below.
| Catalytic Approach | Potential Advantages | Key Challenges |
| Chiral Organocatalysis | Metal-free, environmentally benign, high enantioselectivity demonstrated for simpler ketones. acs.org | Low reactivity and selectivity for sterically hindered tertiary centers. |
| Transition Metal Catalysis | High turnover numbers, diverse reactivity modes. mit.edu | Difficulty in promoting C(sp3)-F reductive elimination, catalyst poisoning. |
| Photoredox Catalysis | Mild reaction conditions, unique radical-based pathways. | Control of radical side reactions, availability of suitable F• sources. |
| Enzymatic Catalysis | Unparalleled stereoselectivity, green reaction media (water). | Limited substrate scope, enzyme stability, and availability. |
Deeper Mechanistic Understanding of Complex Fluorination Reactions
The precise mechanism of electrophilic fluorination remains a subject of debate, with evidence supporting both SN2-type pathways and single-electron transfer (SET) processes depending on the substrate and reagents. acs.orgwikipedia.org For a sterically congested substrate like 3-methylbutan-2-one, a clear mechanistic picture is vital for rational reaction design.
Key unaddressed questions include:
SN2 vs. SET Pathway: Does the reaction of an enolate of 3-methylbutan-2-one with an N-F reagent like Selectfluor™ proceed via a direct attack on the fluorine atom or through an initial electron transfer? acs.orgnih.gov Probing for radical intermediates could shed light on this.
Role of the Intermediate: The reaction likely proceeds through an enol or enolate intermediate. sapub.org Understanding the geometry and stability of this intermediate is key to controlling the stereoselectivity of the fluorination.
Solvent and Counterion Effects: The choice of solvent and the nature of the counterion on cationic fluorinating agents can significantly influence reaction efficiency and selectivity. acs.org A systematic study of these effects is needed to optimize conditions for this specific substrate.
Kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring, combined with computational modeling, will be essential to unravel these mechanistic intricacies.
Innovative Applications in Material Science and Specialty Chemicals
While the synthesis is a major focus, the potential utility of this compound remains largely unexplored. The unique properties imparted by the quaternary α-fluoro-carbonyl motif could be valuable. Fluorinated organic compounds are known for their unique properties and applications in pharmaceuticals, agrochemicals, and materials. nbinno.comncert.nic.in
Potential future applications to be investigated include:
Fluorinated Polymers: As a monomer or additive, this compound could be used to synthesize polymers with tailored properties, such as enhanced thermal stability, chemical resistance, and specific surface characteristics (e.g., hydrophobicity).
Specialty Solvents: The polarity and hydrogen bond accepting ability of the carbonyl group, combined with the lipophilicity of the fluorinated alkyl chain, could make it a useful solvent with a unique property profile.
Building Blocks in Synthesis: The compound can serve as a precursor to other complex fluorinated molecules. For example, reduction of the ketone would yield a fluorinated tertiary alcohol, a valuable synthon in medicinal chemistry. nbinno.com
Research in this area will require the synthesis of sufficient quantities of the compound to allow for thorough property testing and evaluation in various applications.
Integration of Advanced Computational and Experimental Techniques for Comprehensive Studies
Addressing the complex challenges outlined above will require a synergistic approach that combines state-of-the-art computational and experimental methods.
Computational Catalyst Design: Density Functional Theory (DFT) can be used to model transition states for the fluorination reaction with different catalysts. nih.gov This allows for the in silico screening of potential catalysts before committing to laborious and expensive synthesis and testing.
Mechanistic Elucidation: Computational studies can map out entire reaction energy profiles, helping to distinguish between competing mechanisms like SN2 and SET. acs.org These theoretical predictions can then guide targeted experiments, such as searching for specific intermediates, to validate the proposed pathway.
Predicting Material Properties: Molecular dynamics and quantum chemical calculations can predict the bulk properties of polymers derived from this compound, accelerating the discovery of new materials with desired characteristics.
High-Throughput Experimentation (HTE): On the experimental side, HTE can be used to rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify promising leads for optimization. acs.org
The integration of these techniques, as summarized in the table below, will be crucial for accelerating progress in the field.
| Integrated Technique | Application Area | Expected Outcome |
| DFT Modeling + Catalyst Synthesis | 8.1, 8.2 | Rational design of more efficient and stereoselective catalysts. |
| Computational Kinetics + Spectroscopic Monitoring | 8.3 | Detailed, validated understanding of the reaction mechanism. rsc.org |
| Property Simulation + Polymer Synthesis | 8.4 | Accelerated discovery of new materials with targeted properties. |
| HTE + Mechanistic Studies | 8.1, 8.2 | Rapid identification of optimal reaction conditions and novel catalytic systems. |
By focusing on these research directions, the scientific community can overcome the existing challenges and unlock the full potential of this compound chemistry, paving the way for new synthetic methods and innovative applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-fluoro-3-methylbutan-2-one, and how does the introduction of fluorine influence reaction conditions?
- Methodological Answer : The compound can be synthesized via oxidation of 3-fluoro-3-methylbutan-2-ol using acidified potassium dichromate (K₂Cr₂O₇/H₂SO₄), analogous to the oxidation of non-fluorinated ketones . However, fluorine's electronegativity may necessitate modified conditions (e.g., lower temperatures or shorter reaction times) to avoid over-oxidation or side reactions. Gas chromatography-mass spectrometry (GC-MS) is recommended to monitor reaction progress and purity.
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. The fluorine atom induces distinct splitting patterns in ¹H NMR (e.g., coupling with adjacent protons). For purity, combine GC-MS with retention time matching and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks. Differential scanning calorimetry (DSC) can assess thermal stability and detect solvent residues (e.g., CH₂Cl₂, as noted in commercial solutions) .
Q. What are the key challenges in handling and storing this compound in laboratory settings?
- Methodological Answer : Fluorinated ketones are often hygroscopic and sensitive to light. Store under inert gas (N₂/Ar) in amber glassware at –20°C. If provided as a 30% CH₂Cl₂ solution (as noted in commercial preparations), ensure solvent compatibility with downstream reactions .
Advanced Research Questions
Q. How do solvent effects influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Fluorine's electron-withdrawing nature enhances electrophilicity at the carbonyl carbon. Solvent polarity (e.g., DMSO vs. THF) can modulate reaction rates. Kinetic studies using in-situ infrared (IR) spectroscopy or stopped-flow techniques are advised to quantify solvent effects. Computational modeling (DFT) can predict transition states and rationalize experimental outcomes .
Q. What strategies resolve contradictions in reported yields for fluorinated ketone derivatives across different studies?
- Methodological Answer : Systematic meta-analysis of reaction parameters (catalyst loading, temperature, solvent) is essential. For example, dichromate oxidation yields may vary due to competing side reactions (e.g., geminal diol formation). Design controlled experiments with rigorous exclusion of moisture and oxygen, and employ design-of-experiments (DoE) frameworks to isolate critical variables .
Q. How can researchers leverage this compound as a building block for complex fluorinated pharmaceuticals?
- Methodological Answer : The ketone group enables reductive amination or Grignard reactions to introduce chiral centers. Fluorine's metabolic stability makes it valuable in drug design. Use asymmetric catalysis (e.g., chiral ligands in hydrogenation) to control stereochemistry. Pair with LC-MS/MS to track pharmacokinetic properties in vitro .
Q. What computational tools are most effective for predicting the spectroscopic properties of this compound?
- Methodological Answer : Density functional theory (DFT) with B3LYP/6-31G* basis sets accurately predicts ¹⁹F NMR chemical shifts and coupling constants. Software like Gaussian or ORCA can simulate IR and UV-Vis spectra. Validate predictions against experimental data from PubChem or DSSTox .
Data Analysis & Experimental Design
Q. How should researchers design kinetic studies to compare the stability of this compound with non-fluorinated analogs?
- Methodological Answer : Use accelerated stability testing under varied pH, temperature, and humidity. Monitor degradation via HPLC-UV/Vis and identify byproducts using HRMS. Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions .
Q. What statistical methods are appropriate for analyzing conflicting data on fluorine's steric vs. electronic effects in this compound?
- Methodological Answer : Multivariate analysis (e.g., principal component analysis) can disentangle steric/electronic contributions. Pair with Hammett plots or linear free-energy relationships (LFERs) to quantify substituent effects. Reconcile discrepancies by standardizing reaction protocols across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
